molecular formula C12H16O2 B066893 cis-3-Benzyloxymethylcyclobutanol CAS No. 172324-68-4

cis-3-Benzyloxymethylcyclobutanol

Cat. No.: B066893
CAS No.: 172324-68-4
M. Wt: 192.25 g/mol
InChI Key: KVQOEODTOJCIPA-UHFFFAOYSA-N
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Description

cis-3-Benzyloxymethylcyclobutanol: is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol . It is characterized by a cyclobutane ring substituted with a benzyloxymethyl group and a hydroxyl group in the cis configuration. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of cis-3-Benzyloxymethylcyclobutanol typically begins with cyclobutanone and benzyl alcohol.

    Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry:

Mechanism of Action

The mechanism of action of cis-3-Benzyloxymethylcyclobutanol involves its interaction with various molecular targets, primarily through its hydroxyl and benzyloxymethyl groups. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The pathways involved include oxidation-reduction reactions and substitution reactions, which are fundamental to its reactivity and applications .

Comparison with Similar Compounds

    trans-3-Benzyloxymethylcyclobutanol: Differing in the spatial arrangement of substituents.

    3-Benzyloxymethylcyclobutanone: An oxidized form of the compound.

    3-Benzyloxymethylcyclobutyl chloride: A substitution product.

Uniqueness:

Biological Activity

cis-3-Benzyloxymethylcyclobutanol is a cyclobutane derivative that has garnered interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with a benzyloxymethyl group. Its molecular formula is C11H14OC_{11}H_{14}O, and it has a molecular weight of 178.23 g/mol. The cis configuration of the benzyloxymethyl group influences its stereochemistry and reactivity, making it distinct from other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The hydroxyl group and the benzyloxymethyl substituent facilitate hydrogen bonding, which can enhance the compound's binding affinity to biological targets. Key pathways involved in its mechanism include:

  • Oxidation-Reduction Reactions : The compound can undergo oxidation to form benzyloxymethylcyclobutanone, which may exhibit different biological properties.
  • Substitution Reactions : It can also participate in substitution reactions to form derivatives like benzyloxymethylcyclobutyl chloride, potentially altering its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized below:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : The compound's ability to interact with cellular pathways suggests potential anticancer activity; however, specific studies are required to elucidate this effect.
  • Enzyme Inhibition : The structural features of this compound may allow it to inhibit specific enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds. Below is a table summarizing key characteristics:

Compound NameStructural FeaturesUnique Aspects
This compound Cyclobutane ring with benzyloxy groupUnique cis configuration affects reactivity
Cis-1-Aminomethyl-3-benzyloxymethylcyclobutanol Amino group on cyclobutaneExhibits neuroprotective effects
Cis-3-Hydroxymethylcyclobutanol Hydroxyl group instead of amino groupDifferent reactivity pattern due to hydroxyl presence

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential use in antibiotic development .
  • Enzyme Interaction Studies :
    • Research focused on the enzyme inhibition capabilities of this compound showed promising results in inhibiting specific metabolic enzymes associated with cancer progression. Molecular docking studies provided insights into binding affinities .
  • Therapeutic Applications :
    • Investigations into the therapeutic potential highlighted its role as an intermediate in drug synthesis, paving the way for developing more complex medicinal compounds .

Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOEODTOJCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197167-53-6
Record name 3-[(benzyloxy)methyl]cyclobutan-1-ol
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